4-Amino-3-diethylaminobenzoic acid tert-butyl ester
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Overview
Description
4-Amino-3-diethylaminobenzoic acid tert-butyl ester is an organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of an amino group, a diethylamino group, and a tert-butyl ester group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-diethylaminobenzoic acid tert-butyl ester can be achieved through several methods. One common approach involves the Steglich esterification, which is a mild reaction that allows the formation of esters under relatively mild conditions . This method typically involves the reaction of 4-Amino-3-diethylaminobenzoic acid with tert-butyl alcohol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-diethylaminobenzoic acid tert-butyl ester undergoes various chemical reactions, including:
Esterification: The formation of the ester group through reactions with alcohols and acids.
Substitution Reactions: The amino and diethylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Esterification: DCC and DMAP are commonly used reagents for the Steglich esterification.
Substitution Reactions: Various nucleophiles and electrophiles can be used to introduce different functional groups onto the benzoic acid core.
Major Products Formed
The major products formed from these reactions include various ester derivatives, substituted benzoic acids, and other functionalized aromatic compounds .
Scientific Research Applications
4-Amino-3-diethylaminobenzoic acid tert-butyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-3-diethylaminobenzoic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular components. The amino and diethylamino groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic Acid: A precursor to folate and has antimicrobial properties.
3-Diethylaminobenzoic Acid: Similar structure but lacks the tert-butyl ester group.
tert-Butyl Benzoate: Contains the tert-butyl ester group but lacks the amino and diethylamino groups.
Uniqueness
4-Amino-3-diethylaminobenzoic acid tert-butyl ester is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 4-amino-3-(diethylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-6-17(7-2)13-10-11(8-9-12(13)16)14(18)19-15(3,4)5/h8-10H,6-7,16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROPGEJXXYJDLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC(=C1)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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